[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
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Overview
Description
[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[112101,1004,9]hexadecanyl] acetate is a complex organic compound characterized by its intricate tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate typically involves multi-step organic synthesis. Key steps may include:
Formation of the tetracyclic core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Formation of the methylidene group: This can be introduced via Wittig or similar reactions.
Acetylation: The final step involves acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product formation.
Purification: Techniques like chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of the carbonyl group to hydroxyl using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions at the acetate ester.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2.
Reducing Agents: NaBH4, LiAlH4.
Bases: Pyridine, NaOH.
Acids: HCl, H2SO4.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various esters and ethers.
Scientific Research Applications
Chemistry
[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate is used as a model compound in studying complex organic reactions and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving similar structures.
Medicine
Industry
Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of [(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetate groups play a crucial role in these interactions, facilitating binding and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] butyrate
- [(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] propionate
Uniqueness
The unique combination of hydroxyl, methylidene, and acetate groups in [(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[112101,10
Properties
CAS No. |
73211-10-6 |
---|---|
Molecular Formula |
C22H32O6 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C22H32O6/c1-11-13-6-9-21(27)20(5)8-7-16(28-12(2)23)19(3,4)14(20)10-15(24)22(21,17(11)25)18(13)26/h13-16,18,24,26-27H,1,6-10H2,2-5H3/t13?,14?,15?,16-,18-,20?,21+,22?/m0/s1 |
InChI Key |
GUPYZKQZOPXFIL-AQSLVYABSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CCC2(C(C1(C)C)CC(C34[C@]2(CCC([C@@H]3O)C(=C)C4=O)O)O)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CC(C34C2(CCC(C3O)C(=C)C4=O)O)O)C |
Origin of Product |
United States |
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